An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzal Chloride
An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzal Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzal chloride, systematically named 1-(dichloromethyl)-4-fluorobenzene, is a halogenated aromatic compound of interest in organic synthesis. Its chemical structure, featuring a dichloromethyl group and a fluorine atom on the benzene ring, provides a unique combination of reactivity that makes it a potential building block for the synthesis of various chemical entities. This guide provides a comprehensive overview of the known chemical and physical properties of 4-Fluorobenzal chloride, including its spectroscopic data, reactivity, and safety information. Due to the limited availability of in-depth experimental protocols for this specific compound in publicly accessible literature, this guide also includes general methodologies for the synthesis and reactions of closely related benzal chlorides to provide a predictive framework for its chemical behavior.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of 4-Fluorobenzal chloride. The data has been compiled from various chemical databases and safety data sheets.
Table 1: Physical and Chemical Properties of 4-Fluorobenzal Chloride
| Property | Value | Reference |
| CAS Number | 456-19-9 | [1][2] |
| Molecular Formula | C₇H₅Cl₂F | [1][2] |
| Molecular Weight | 179.02 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents; insoluble in water. | [3] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the available spectroscopic information for 4-Fluorobenzal chloride.
Table 2: Spectroscopic Data of 4-Fluorobenzal Chloride
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectra available, but detailed peak assignments are not provided in the search results. | [4] |
| Mass Spectrometry (GC-MS) | Mass spectrum available, with major peaks at m/z = 143, 145, 107, and 103. | [4] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [4] |
Reactivity and Synthetic Applications
4-Fluorobenzal chloride's reactivity is primarily dictated by the dichloromethyl group attached to the fluorinated benzene ring. Benzal chlorides are known to undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis.
General Reactivity
The dichloromethyl group is susceptible to nucleophilic substitution and hydrolysis reactions. The fluorine atom on the aromatic ring is generally unreactive under these conditions but influences the reactivity of the benzylic position through its electron-withdrawing nature.
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Hydrolysis: Benzal chlorides can be hydrolyzed to the corresponding benzaldehydes. This reaction is typically carried out in the presence of water, often with an acid or base catalyst.[5] For 4-Fluorobenzal chloride, this reaction would yield 4-fluorobenzaldehyde.
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Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. For instance, reaction with alkoxides would lead to the formation of acetals.
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Friedel-Crafts Reactions: While the aromatic ring is deactivated by the fluorine and dichloromethyl groups, it can still potentially undergo electrophilic aromatic substitution under harsh conditions.
The following diagram illustrates a general reaction pathway for the hydrolysis of 4-Fluorobenzal chloride.
Caption: General hydrolysis reaction of 4-Fluorobenzal chloride.
Experimental Protocols
General Synthesis of Benzal Chlorides
A common method for the synthesis of benzal chlorides is the free-radical chlorination of the corresponding toluene derivative. In the case of 4-Fluorobenzal chloride, the starting material would be 4-fluorotoluene.
Reaction:
4-Fluorotoluene + 2 Cl₂ → 4-Fluorobenzal chloride + 2 HCl
Illustrative Protocol (Adaptable for 4-Fluorobenzal Chloride):
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Apparatus: A reaction flask equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a thermometer. The setup should be placed under a UV lamp to initiate the radical reaction.
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Procedure:
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Charge the reaction flask with 4-fluorotoluene.
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Heat the toluene derivative to a temperature of 70-85°C.
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Introduce a stream of chlorine gas into the reaction mixture while irradiating with UV light.
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Monitor the reaction progress by gas chromatography (GC) to follow the formation of the product and the disappearance of the starting material and monochlorinated intermediate.
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Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.
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Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.
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The crude 4-Fluorobenzal chloride can then be purified by fractional distillation under reduced pressure.
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The following diagram outlines a general workflow for this synthesis.
Caption: A generalized workflow for the synthesis of 4-Fluorobenzal chloride.
Safety and Handling
4-Fluorobenzal chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes severe skin burns and eye damage.
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May cause respiratory irritation.
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Suspected of causing genetic defects.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.
Conclusion
4-Fluorobenzal chloride is a fluorinated organic compound with potential applications in chemical synthesis. While detailed experimental data and protocols are not as extensively documented as for its close relatives, 4-fluorobenzoyl chloride and 4-fluorobenzyl chloride, its chemical properties can be inferred from the general reactivity of benzal chlorides. This guide provides a summary of the currently available information and offers a starting point for researchers and drug development professionals interested in exploring the chemistry of this compound. Further research is needed to fully characterize its reactivity and to develop specific, optimized experimental procedures.
References
- 1. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-DICHLOROMETHYL-4-FLUOROBENZENE | 456-19-9 [sigmaaldrich.com]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Dichloromethyl)-4-fluorobenzene | C7H5Cl2F | CID 68005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemcess.com [chemcess.com]
